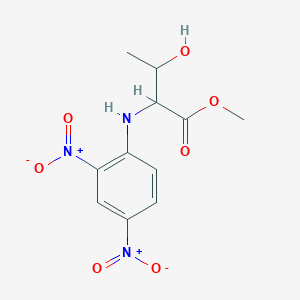
methyl N-(2,4-dinitrophenyl)threoninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2,4-dinitrophenyl)threoninate is an organic compound with the molecular formula C11H13N3O7. It is a derivative of threonine, an amino acid, and contains a dinitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,4-dinitrophenyl)threoninate typically involves the reaction of threonine with 2,4-dinitrofluorobenzene in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of threonine attacks the fluorine-substituted aromatic ring, resulting in the formation of the dinitrophenyl derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl N-(2,4-dinitrophenyl)threoninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while nucleophilic substitution could result in various substituted phenyl derivatives .
科学研究应用
Methyl N-(2,4-dinitrophenyl)threoninate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which methyl N-(2,4-dinitrophenyl)threoninate exerts its effects is primarily through its reactive dinitrophenyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The electron-withdrawing nature of the dinitrophenyl group also influences the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
- Methyl N-(2,4-dinitrophenyl)glycinate
- Methyl N-(2,4-dinitrophenyl)alaninate
- Methyl N-(2,4-dinitrophenyl)valinate
Uniqueness
Methyl N-(2,4-dinitrophenyl)threoninate is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .
属性
CAS 编号 |
10420-76-5 |
|---|---|
分子式 |
C11H13N3O7 |
分子量 |
299.24 g/mol |
IUPAC 名称 |
methyl 2-(2,4-dinitroanilino)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H13N3O7/c1-6(15)10(11(16)21-2)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12,15H,1-2H3 |
InChI 键 |
BVBFXLSRAGMSDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


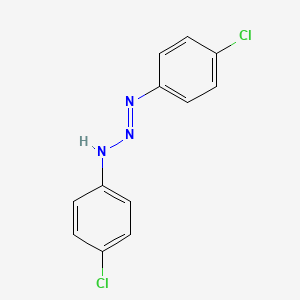
![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)
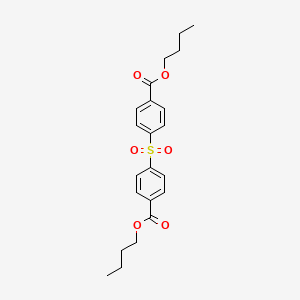
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)

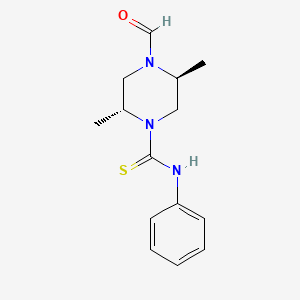
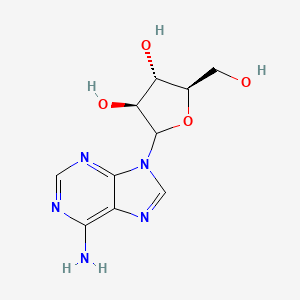
![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
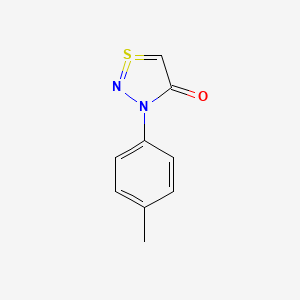
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)


![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
